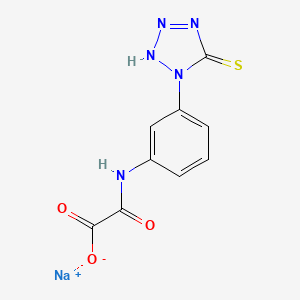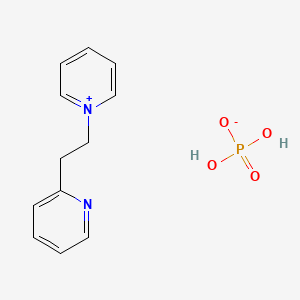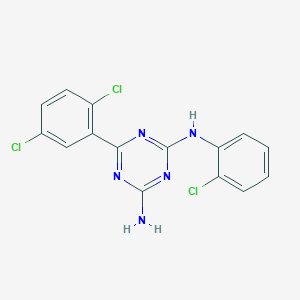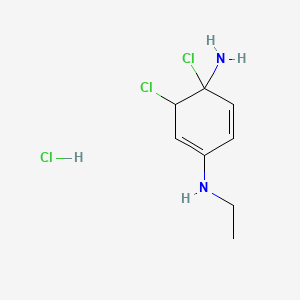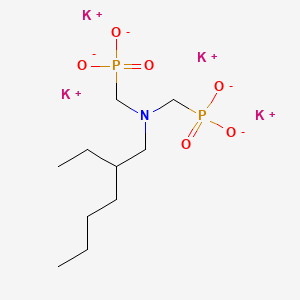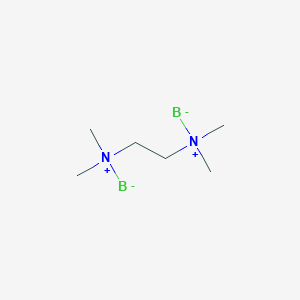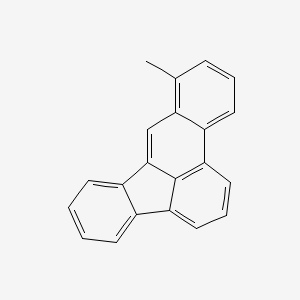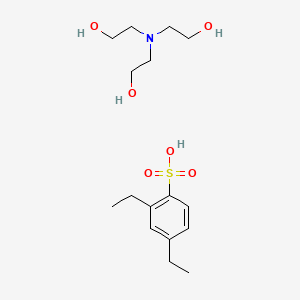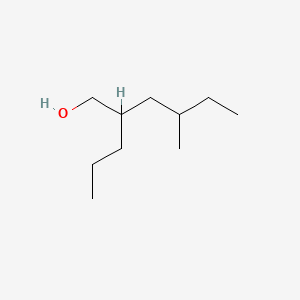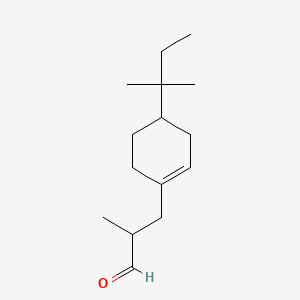
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride is a chemical compound with the molecular formula C13H15ClN2. It is a derivative of hydrazine, characterized by the presence of benzyl and phenethyl groups attached to the nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Hydrazin, 1-Benzyl-1-phenethyl-, Hydrochlorid umfasst typischerweise die Reaktion von Benzylhydrazin mit Phenethylchlorid in Gegenwart einer geeigneten Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Das allgemeine Reaktionsschema ist wie folgt:
C6H5CH2NHNH2+C6H5CH2CH2Cl→C6H5CH2NHNHCH2C6H5⋅HCl
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Hydrazin, 1-Benzyl-1-phenethyl-, Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Hydrazone oder andere oxidierte Derivate zu bilden.
Reduktion: Es kann reduziert werden, um einfachere Hydrazinderivate zu bilden.
Substitution: Die Benzyl- und Phenethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenide und Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Hydrazone liefern, während die Reduktion einfachere Hydrazinderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
Hydrazin, 1-Benzyl-1-phenethyl-, Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Hydrazonen und anderen stickstoffhaltigen Verbindungen.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Untersuchungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Es wird bei der Produktion verschiedener Chemikalien und Materialien verwendet, darunter Polymere und Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von Hydrazin, 1-Benzyl-1-phenethyl-, Hydrochlorid umfasst seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Hydrazone mit carbonylhaltigen Verbindungen bilden, die dann weitere Reaktionen eingehen können. Die spezifischen Wege und molekularen Zielstrukturen hängen vom Kontext seiner Verwendung und den spezifischen Reaktionen ab, die es durchläuft.
Wirkmechanismus
The mechanism of action of hydrazine, 1-benzyl-1-phenethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzylhydrazin-Dihydrochlorid: Ähnlich in der Struktur, aber es fehlt die Phenethylgruppe.
Phenylhydrazin-Hydrochlorid: Enthält eine Phenylgruppe anstelle von Benzyl- und Phenethylgruppen.
1-Methyl-1-phenylhydrazin: Enthält eine Methylgruppe anstelle von Benzyl- und Phenethylgruppen.
Einzigartigkeit
Hydrazin, 1-Benzyl-1-phenethyl-, Hydrochlorid ist aufgrund des Vorhandenseins sowohl von Benzyl- als auch von Phenethylgruppen einzigartig, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen können. Diese strukturelle Einzigartigkeit macht es in bestimmten synthetischen und Forschungsanwendungen wertvoll.
Eigenschaften
CAS-Nummer |
97494-94-5 |
|---|---|
Molekularformel |
C15H19ClN2 |
Molekulargewicht |
262.78 g/mol |
IUPAC-Name |
1-benzyl-1-(2-phenylethyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c16-17(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14;/h1-10H,11-13,16H2;1H |
InChI-Schlüssel |
QAOUSRHLIXLPGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


